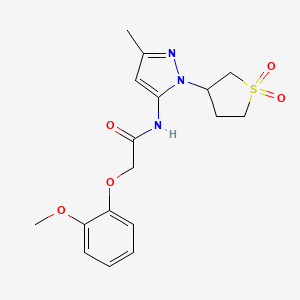

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-12-9-16(20(19-12)13-7-8-26(22,23)11-13)18-17(21)10-25-15-6-4-3-5-14(15)24-2/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFGFPGQSXBTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

This compound contains a complex arrangement of functional groups, including a pyrazole ring and a tetrahydrothiophene structure. Its molecular formula is with a molecular weight of approximately 360.41 g/mol. The presence of these heterocycles suggests a diverse range of biological interactions.

Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This mechanism is crucial for regulating neuronal excitability and has implications for treating various neurological disorders.

Key Findings:

- GIRK Channel Activation : The compound has demonstrated nanomolar potency in activating GIRK channels, which are vital in mediating cardiac and neuronal signaling pathways .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity across various assays:

| Compound | GIRK1/2 Potency (nM ± SEM) | Efficacy (%) |

|---|---|---|

| 11a | 609 ± 169 | 20 ± 1 |

| 12d | 782 ± 155 | 44 ± 3 |

| 12f | >4000 | >46 |

These results indicate that while some derivatives exhibit high potency, others remain inactive, emphasizing the importance of structural modifications for enhanced biological activity .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have reported its capability to inhibit cell proliferation in various human tumor cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study demonstrated that the activation of GIRK channels by this compound can lead to neuroprotective effects in models of neurodegeneration, indicating its potential use in treating conditions like Parkinson's disease.

- Cardiovascular Effects : Another investigation revealed that this compound could modulate cardiac rhythm by influencing potassium channel activity, suggesting possible applications in managing arrhythmias.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide exhibit promising anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This inhibition can lead to reduced production of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example, similar pyrazole-containing compounds have demonstrated activity against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 75% . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process may include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Tetrahydrothiophen Moiety : This step often involves sulfur-containing reagents.

- Final Coupling Reaction : Combining the pyrazole derivative with the methoxyphenoxy acetamide component.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Study on Anti-inflammatory Activity

One study focused on evaluating the anti-inflammatory effects of a series of pyrazole derivatives, including those similar to this compound. The results indicated that certain modifications to the pyrazole ring significantly enhanced inhibitory activity against 5-lipoxygenase, leading to reduced inflammation markers in treated models .

Case Study on Anticancer Activity

In another investigation, a set of compounds based on the pyrazole framework was tested for their anticancer properties against various human cancer cell lines. The study highlighted that specific substitutions on the pyrazole ring improved cytotoxicity by enhancing interaction with cellular targets involved in cell cycle regulation . The findings suggest a pathway for optimizing these compounds for therapeutic use.

Comparison with Similar Compounds

Structural Analogs in Thiadiazole and Pyrazole Series

and describe compounds with overlapping structural motifs. Key comparisons include:

Key Observations :

- Core Heterocycle: The target compound’s pyrazole core (vs.

- Substituent Effects : The sulfone group in the target compound distinguishes it from thiadiazole analogs (e.g., 5k–5m), which have thioether groups. Sulfones generally exhibit higher oxidative stability and polarity .

- Synthetic Accessibility : Thiadiazole derivatives () show moderate to high yields (68–85%), whereas pyrazole-based analogs () lack yield data, suggesting possible synthetic challenges.

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Solubility : The sulfone group in the target compound likely improves aqueous solubility compared to thioether-containing thiadiazoles (e.g., 5k–5m) .

- Metabolic Stability : The tetrahydrothiophene dioxide moiety resists oxidative metabolism, whereas thiadiazole thioethers () may undergo sulfoxidation, reducing bioavailability.

Q & A

Q. How can the synthesis of this compound be optimized to address steric hindrance in the pyrazole-tetrahydrothiophene dioxide moiety?

- Methodological Answer : Utilize a stepwise approach:

- Introduce the tetrahydrothiophene dioxide group early to minimize steric clashes during pyrazole ring formation.

- Employ potassium carbonate in DMF as a base for nucleophilic substitutions, as demonstrated in analogous acetamide syntheses .

- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 8:2) and optimize reaction time to avoid side products.

- Purify intermediates via recrystallization (ethanol/water mixtures) to isolate sterically hindered intermediates.

Q. What analytical techniques are critical for validating the compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- IR spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Assign peaks for methoxy groups (~3.8 ppm), pyrazole protons (δ 6.9–7.5 ppm), and acetamide NH (~9.8 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

- Elemental analysis : Ensure <1% deviation in C/H/N/S content .

Q. How should solubility and stability be assessed under physiological conditions?

- Methodological Answer :

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC quantification .

- Stability : Incubate the compound at 37°C in liver microsomes or plasma, monitoring degradation via LC-MS over 24 hours. Adjust formulations with cyclodextrins if poor solubility is observed.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate hypoglycemic potential?

- Methodological Answer :

- Synthesize analogs with variations in:

- Methoxy group position (e.g., 3-methoxy vs. 4-methoxy phenoxy).

- Pyrazole substituents (e.g., methyl vs. trifluoromethyl).

- Test in vitro glucose uptake assays (3T3-L1 adipocytes) and in vivo models (streptozotocin-induced diabetic mice) at 10–100 mg/kg doses .

- Compare EC₅₀ values and correlate substituent effects with activity using QSAR models.

Q. How can computational methods predict biological targets and binding modes?

- Methodological Answer :

- Use PASS software to predict biological targets (e.g., PPAR-γ for hypoglycemic activity) .

- Perform molecular docking (AutoDock Vina) against crystallographic structures (e.g., PDB ID: 1I7I for PPAR-γ). Prioritize binding poses with hydrogen bonds to sulfone oxygen and methoxy groups .

- Validate predictions via MM-PBSA free-energy calculations to rank ligand-receptor affinities.

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) to assign spin systems .

- Confirm regiochemistry via NOESY (e.g., spatial proximity between pyrazole and tetrahydrothiophene protons).

- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in DMSO/water) .

Q. What strategies mitigate toxicity in preclinical development?

- Methodological Answer :

- Conduct acute toxicity studies in rodents (OECD 423) with dose escalation (10–2000 mg/kg). Monitor liver/kidney biomarkers (ALT, creatinine) .

- For hepatotoxicity concerns, synthesize metabolites (e.g., demethylated or sulfone-reduced derivatives) and test cytotoxicity in HepG2 cells.

- Optimize pharmacokinetics via prodrug approaches (e.g., esterification of acetamide) to reduce systemic exposure.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Reassess docking parameters (e.g., grid size, flexibility of active-site residues).

- Validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff).

- Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.